molecular formula C14H15Cl2NO B2697372 (5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride CAS No. 2241139-73-9

(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride

Cat. No. B2697372
M. Wt: 284.18
InChI Key: LMXSAVOODGRKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number 2241139-73-9 . It has a molecular weight of 284.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClNO.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H . This indicates that the compound has a molecular structure with 14 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

“(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride” is a white to off-white powder or crystals . . The storage temperature is room temperature .

Scientific Research Applications

  • Pharmacological Profiles of Related Compounds :

    • A study of a similar compound, (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride (R-96544), revealed its potent, competitive, and selective activity as a 5-HT(2A) receptor antagonist. This compound inhibited platelet aggregation induced by serotonin and other agents in various species, including humans, monkeys, and rats (Ogawa et al., 2002).
  • In Vivo Metabolism Studies :

    • Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally related to (5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride, provides insights into metabolic pathways. The study identified various metabolites, suggesting two primary metabolic pathways: deamination followed by reduction or oxidation, and O-desmethylation followed by acetylation (Kanamori et al., 2002).
  • Selective Receptor Antagonism :

    • Another related compound, WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride), was studied for its properties as a selective 5-HT1A receptor antagonist. It displayed high affinity and selectivity for 5-HT1A receptors, indicating its potential use in studies of 5-HT1A receptor function (Forster et al., 1995).
  • Dual Serotonin/Noradrenaline Reuptake Inhibition :

    • A study on a series of 1-(2-phenoxyphenyl)methanamines, which are structurally similar to the compound , revealed selective dual 5-HT and NA reuptake pharmacology. These analogues showed potential as treatments for conditions influenced by serotonin and noradrenaline levels (Whitlock et al., 2008).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO.ClH/c1-17-13-8-7-11(15)9-12(13)14(16)10-5-3-2-4-6-10;/h2-9,14H,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXSAVOODGRKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2-methoxyphenyl)(phenyl)methanamine hydrochloride

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